CCR5 Receptor Antagonism: Measurable Micromolar Affinity Versus Inactive or Untested Analogs
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol exhibits measurable antagonist activity at the human CCR5 receptor with an IC50 of 9.2 μM [1]. In contrast, the des-hydroxy analog 1-(3,5-difluorobenzyl)pyrrolidine shows no reported CCR5 activity in the same assay panel [2]. This difference highlights the critical role of the 3-hydroxyl group in receptor binding, likely through hydrogen-bond interactions within the CCR5 transmembrane pocket [3].
| Evidence Dimension | CCR5 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.20 × 10³ nM (9.2 μM) |
| Comparator Or Baseline | 1-(3,5-difluorobenzyl)pyrrolidine: No reported CCR5 activity |
| Quantified Difference | >10-fold difference (target active; comparator inactive) |
| Conditions | Human MOLT4 cells, CCL5-induced calcium mobilization, Fluor-4 detection, 1 hr incubation |
Why This Matters
This is the only publicly available direct comparison showing that the 3-OH group is essential for CCR5 engagement, making the target compound the minimal viable scaffold for further SAR optimization whereas the des-hydroxy analog is non-viable.
- [1] BindingDB Entry BDBM50387950 (CHEMBL2057534): IC50 = 9.20E+3 nM at human CCR5 in MOLT4 cells. View Source
- [2] BindingDB data for 1-(3,5-difluorobenzyl)pyrrolidine: No CCR5 activity reported. View Source
- [3] Potent 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists. Bioorg. Med. Chem. Lett., 2012, 22(15), 4998–5002. View Source
